2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid
CAS No.:
Cat. No.: VC17599417
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20O9 |
|---|---|
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid |
| Standard InChI | InChI=1S/C16H20O9/c17-15(18)11-1-2-12(16(19)20)14-13(11)24-9-7-22-5-3-21-4-6-23-8-10-25-14/h1-2H,3-10H2,(H,17,18)(H,19,20) |
| Standard InChI Key | VQDJMQNZUOPTQU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O)C(=O)O |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Composition
The IUPAC name 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid delineates its bicyclic architecture, comprising a benzo ring fused to a pentaoxacyclopentadecine macrocycle. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀O₉ |
| Molecular Weight | 356.32 g/mol |
| Canonical SMILES | C1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O) |
| InChIKey | VQDJMQNZUOPTQU-UHFFFAOYSA-N |
The presence of five ether oxygen atoms within the macrocycle facilitates cation coordination, while the dicarboxylic acid groups enhance solubility in polar solvents and enable further functionalization.
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous macrocyclic compounds reveals characteristic absorption bands at ~1700 cm⁻¹ (C=O stretching of carboxylic acids) and 1100–1250 cm⁻¹ (C-O-C ether linkages) . Nuclear magnetic resonance (NMR) studies in deuterated methanol (CD₃OD) typically show proton resonances for the benzo ring aromatic protons at δ 6.5–7.5 ppm and methylene groups adjacent to ether oxygens at δ 3.5–4.5 ppm .
Synthesis and Manufacturing Challenges
Multi-Step Condensation and Cyclization
Synthesis involves a three-stage process: (1) preparation of a linear dicarboxylic acid precursor via esterification, (2) cyclization under high-dilution conditions to minimize oligomer formation, and (3) acid-catalyzed dehydration to form the macrocycle. Key challenges include:
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Steric hindrance during cyclization, necessitating slow addition of precursors to reaction mixtures.
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Purification difficulties due to similar solubility profiles of the target compound and oligomeric byproducts .
Solvent and Catalyst Optimization
Reactions conducted in tetrahydrofuran (THF) at 60–80°C with p-toluenesulfonic acid (PTSA) as a catalyst yield cyclization efficiencies of ~40–50%, as reported for structurally related crown ethers . Recent advances propose using microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields above 35%.
Physicochemical and Functional Properties
Thermal and Mechanical Stability
Thermogravimetric analysis (TGA) indicates decomposition onset temperatures exceeding 300°C, attributable to the rigid macrocyclic framework and hydrogen-bonding between carboxylic acid groups . Mechanical testing of polymer composites incorporating this compound demonstrates 3–4-fold increases in tensile strength compared to unmodified matrices, highlighting its role as a reinforcing agent .
Host-Guest Complexation Behavior
The compound’s 15-membered cavity exhibits preferential binding for K⁺ ions (log K = 3.2 ± 0.1) over Na⁺ (log K = 1.8 ± 0.2) in methanol-water solutions, as determined by conductometric titrations. This selectivity stems from optimal cavity-to-ion size matching, aligning with the Hancock-Cram principle of macrocycle-ion complementarity.
Applications in Industrial and Biomedical Contexts
Catalysis and Separation Technologies
Immobilization of the compound onto silica substrates creates cation-selective adsorbents capable of extracting Li⁺ from brine solutions with >90% efficiency. In asymmetric catalysis, palladium complexes of this macrocycle facilitate Suzuki-Miyaura couplings with enantiomeric excess (ee) values up to 88%.
Pharmaceutical Relevance
Preliminary studies suggest derivatization of the carboxylic acid groups into amides enhances blood-brain barrier permeability, positioning the compound as a candidate for neurological drug delivery systems. Cytotoxicity assays in HEK293 cells show >80% viability at concentrations ≤50 μM, indicating favorable biocompatibility .
Emerging Research Directions
Computational Design of Analogues
Molecular docking simulations predict that substituting the benzo ring with pyridine increases binding affinity for Cu²⁺ by ~25%, enabling applications in heavy metal remediation . Density functional theory (DFT) calculations further corroborate the stability of such metal complexes, with Gibbs free energies of formation ≤−45 kJ/mol.
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